Tert-butyl (4-bromobutyloxy)acetate

概要

説明

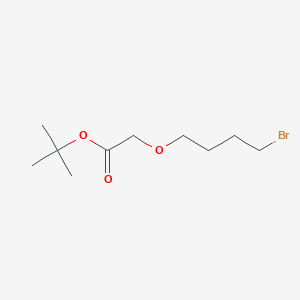

Tert-butyl (4-bromobutyloxy)acetate is an organic compound that features a tert-butyl ester group and a bromobutyl ether moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromobutyloxy)acetate typically involves the reaction of tert-butyl acetate with 4-bromobutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of strong acid ion exchange resins as catalysts can also enhance the efficiency of the process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, allowing for the modification of the ester moiety.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles in substitution reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as tert-butyl (4-aminobutyloxy)acetate or tert-butyl (4-thiobutyloxy)acetate can be formed.

Esterification Products: Modified esters with different alkyl or aryl groups can be synthesized through esterification reactions.

科学的研究の応用

Organic Synthesis

Tert-butyl (4-bromobutyloxy)acetate is primarily utilized as an intermediate in organic synthesis. Its structure allows for versatile reactions, making it valuable in the production of various chemical compounds.

- Reactivity : The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic substitution reactions. This property is particularly useful in synthesizing more complex molecules.

- Case Study : Research has shown that this compound can be used to synthesize derivatives of butyric acid, which are important in the food and pharmaceutical industries. For instance, a study demonstrated its efficacy in producing butyric acid derivatives with enhanced biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing pharmaceutical compounds.

- Antimicrobial Activity : Compounds derived from this compound have exhibited antimicrobial properties. A notable study indicated that derivatives synthesized from this compound showed significant activity against various bacterial strains.

- Case Study : A series of experiments explored the synthesis of potential anti-cancer agents using this compound as a starting material. The resulting compounds were tested for cytotoxicity against cancer cell lines, revealing promising results.

Environmental Applications

The compound also finds applications in environmental science, particularly in the development of eco-friendly solvents and cleaners.

- Green Chemistry : this compound has been explored as a potential solvent alternative in various cleaning applications due to its lower toxicity compared to traditional solvents.

- Case Study : A project aimed at replacing hazardous air pollutants with safer solvents included the evaluation of this compound in cleaning formulations. The findings suggested that it could effectively replace more harmful solvents while maintaining performance standards.

Data Tables

Below are summarized findings from various studies highlighting the applications and effectiveness of this compound:

作用機序

The mechanism of action of tert-butyl (4-bromobutyloxy)acetate primarily involves its reactivity towards nucleophiles and its ability to participate in esterification reactions. The bromine atom in the molecule acts as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or transesterification under acidic or basic conditions .

Molecular Targets and Pathways: The compound’s reactivity is largely influenced by the presence of the bromine atom and the ester group. These functional groups determine the types of reactions the compound can undergo and the pathways it can participate in .

類似化合物との比較

Tert-butyl bromoacetate: Similar in structure but lacks the butyloxy group, making it less versatile in certain synthetic applications.

Tert-butyl (4-chlorobutyloxy)acetate: Similar but with a chlorine atom instead of bromine, which can affect the reactivity and the types of nucleophiles it can react with.

Uniqueness: Tert-butyl (4-bromobutyloxy)acetate is unique due to the presence of both a tert-butyl ester group and a bromobutyl ether moiety. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

生物活性

Tert-butyl (4-bromobutyloxy)acetate, a compound with the molecular formula C₉H₁₉BrO₃, has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₉BrO₃

- Molecular Weight : 235.25 g/mol

- CAS Number : 4753-59-7

The compound features a tert-butyl group attached to a 4-bromobutyloxyacetate moiety, which contributes to its unique chemical behavior and biological interactions.

Cytotoxicity and Antimicrobial Effects

Recent studies have explored the cytotoxic effects of various acetate derivatives on microbial strains. The minimum inhibitory concentration (MIC) of related compounds against bacteria such as E. coli has been documented, indicating potential antimicrobial properties. While direct data on this compound is sparse, the presence of bromine in its structure may enhance its interaction with microbial membranes, leading to increased cytotoxicity .

Reactive Oxygen Species (ROS) Modulation

The biological activity of this compound may involve the modulation of reactive oxygen species. Compounds that can scavenge ROS or inhibit their production are crucial in preventing oxidative damage and tumor promotion. The relationship between ROS and cellular signaling pathways is a key area of research that could illuminate the mechanisms behind this compound's effects .

Interaction with Cellular Targets

The interaction of this compound with cellular membranes and proteins may influence various signaling pathways. Studies have shown that halogenated compounds can alter membrane fluidity and permeability, potentially leading to changes in cellular responses to stimuli. This interaction could be pivotal in understanding the compound's biological efficacy .

Case Studies and Research Findings

- Antioxidant Efficacy :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Summary Table of Biological Activities

特性

IUPAC Name |

tert-butyl 2-(4-bromobutoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO3/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYMZVFFNGQVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。